Hexacosyltrichlorosilane
CAS No.:
Cat. No.: VC16193678
Molecular Formula: C26H53Cl3Si
Molecular Weight: 500.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H53Cl3Si |
|---|---|
| Molecular Weight | 500.1 g/mol |
| IUPAC Name | trichloro(hexacosyl)silane |
| Standard InChI | InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3 |
| Standard InChI Key | NUVSGCVTOPHOTM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Introduction
Chemical Structure and Reactivity of Hexacosyltrichlorosilane
Molecular Architecture
Hexacosyltrichlorosilane consists of a silicon atom centrally bonded to three chlorine atoms and a hexacosyl group (C<sub>26</sub>H<sub>53</sub>–). The trichlorosilane (SiCl<sub>3</sub>) moiety is highly electrophilic, enabling rapid hydrolysis in the presence of moisture to form reactive silanol (Si–OH) intermediates. The long alkyl chain contributes to hydrophobic interactions, aligning with the behavior of analogous alkyltrichlorosilanes like octadecyltrichlorosilane, which forms self-assembled monolayers (SAMs) on hydroxylated surfaces .
Hydrolysis and Condensation Mechanisms
The surface modification process involves four sequential steps:
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Hydrolysis: SiCl<sub>3</sub> groups react with water to form silanols:
This step is influenced by ambient humidity, substrate hydroxyl density, and solvent polarity .
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Oligomerization: Silanols condense into polysiloxane networks via Si–O–Si linkages.
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Hydrogen Bonding: Oligomers adsorb onto substrate hydroxyl groups.
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Covalent Bond Formation: Thermal curing (100°–120°C) or vacuum drying eliminates water, forming stable Si–O–substrate bonds .
The hexacosyl chain’s length enhances steric hindrance during deposition, potentially reducing packing density compared to shorter-chain analogs like OTS.
Synthesis and Industrial Production
Manufacturing Protocols
Hexacosyltrichlorosilane is synthesized through alkylation of silicon tetrachloride with hexacosyl Grignard reagents:
The reaction requires anhydrous conditions to prevent premature hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the trichlorosilane from byproducts like dichlorosilanes .
Challenges in Large-Scale Production
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Moisture Sensitivity: Rapid hydrolysis necessitates inert atmospheres (N<sub>2</sub> or Ar) during handling.
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Byproduct Management: HCl gas evolution requires scrubbing systems to prevent corrosion.
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Cost of Long-Chain Alkyls: Hexacosyl precursors are less commercially prevalent than C<sub>18</sub> analogs, elevating production costs.
Surface Modification Performance
Hydrophobicity Metrics
While direct contact angle data for hexacosyltrichlorosilane coatings are unavailable, extrapolation from homologous compounds suggests superior hydrophobicity. For example:
| Compound | Contact Angle (°) | Substrate | Reference |
|---|---|---|---|
| Octadecyltrichlorosilane | 102–109 | Glass | |
| Hexadecyltrichlorosilane | 98–105 | Silicon | |
| Hexacosyltrichlorosilane | Estimated 110–118 | Glass (theoretical) | – |
The extended alkyl chain likely increases hydrophobicity by enhancing van der Waals interactions between adjacent molecules, though excessive chain length may compromise monolayer uniformity .
Stability Under Environmental Stress
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Thermal Stability: Decomposition begins at ~250°C, consistent with C–C bond cleavage in alkyl chains.
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Hydrolytic Stability: Covalent Si–O–substrate bonds resist hydrolysis at neutral pH but degrade under alkaline conditions (pH > 10) .
Comparative Analysis with Shorter-Chain Silanes
Monolithic vs. Disordered Films
Shorter-chain silanes (e.g., C<sub>18</sub>) form densely packed monolayers due to lower steric hindrance, whereas hexacosyltrichlorosilane may produce semi-crystalline or amorphous films with higher defect densities. This trade-off between hydrophobicity and structural order is critical in applications requiring mechanical durability.
Substrate Compatibility
Hexacosyltrichlorosilane adheres effectively to:
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Silica-based surfaces (glass, quartz) via Si–O–Si linkages.
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Metals (e.g., stainless steel) after hydroxylation pretreatment.
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Polymers (e.g., PDMS) through physical adsorption.
In contrast, low-surface-energy substrates like polypropylene require plasma activation for sufficient bonding .
Industrial and Research Applications
Water-Repellent Coatings
Hexacosyltrichlorosilane is employed in:
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Architectural glass to reduce cleaning frequency.
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Microfluidic devices to minimize analyte adhesion.
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Marine coatings to inhibit biofouling.
Emerging Uses in Nanotechnology
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Template-assisted self-assembly for nanopatterning.
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Superhydrophobic textiles via dip-coating methodologies.
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